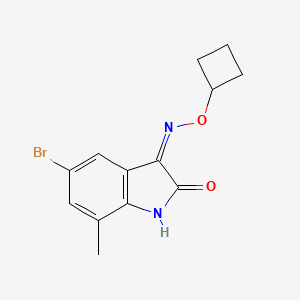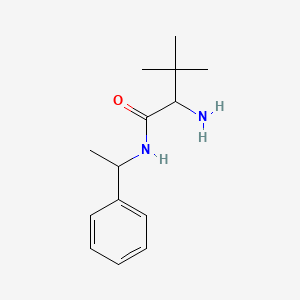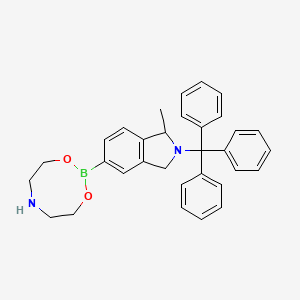
2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the isoindole core through cyclization reactions.
- Introduction of the triphenylmethyl group via Friedel-Crafts alkylation.
- Incorporation of the dioxazaborocin moiety through a boron-mediated reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized isoindole, while substitution reactions could introduce new substituents at specific positions on the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other isoindole derivatives, boron-containing heterocycles, and triphenylmethyl-substituted molecules. Examples could be:
- 2,3-Dihydro-1H-isoindole
- 5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-1H-isoindole
- Triphenylmethyl-substituted isoindoles
Uniqueness
The uniqueness of 2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C32H33BN2O2 |
|---|---|
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
2-(1-methyl-2-trityl-1,3-dihydroisoindol-5-yl)-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C32H33BN2O2/c1-25-31-18-17-30(33-36-21-19-34-20-22-37-33)23-26(31)24-35(25)32(27-11-5-2-6-12-27,28-13-7-3-8-14-28)29-15-9-4-10-16-29/h2-18,23,25,34H,19-22,24H2,1H3 |
Clave InChI |
RQCOQFKQRXOKEP-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCNCCO1)C2=CC3=C(C=C2)C(N(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B12279122.png)
![3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B12279123.png)
![3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B12279125.png)


![N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12279146.png)
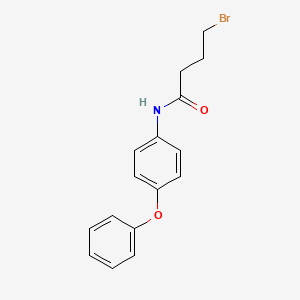
![Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate](/img/structure/B12279158.png)
![4-(4-Methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12279162.png)
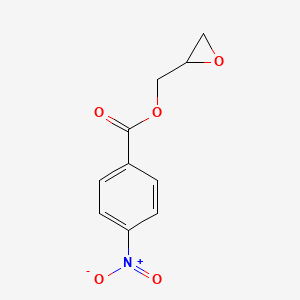
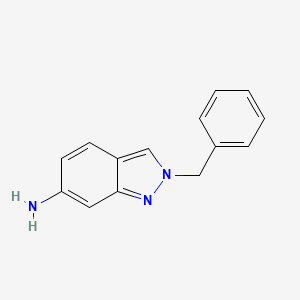
![2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12279179.png)
